![molecular formula C61H45NO2P2 B12632469 2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene typically involves multiple steps, including the formation of the fluorene core and subsequent substitution reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures high-quality product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific proteins, enzymes, or receptors, modulating their activity. The diphenylphosphoryl and diphenylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-bis(diphenylphosphoryl)-9-phenylfluorene: Lacks the diphenylamino group, resulting in different chemical properties and applications.
9,9-bis(diphenylphosphoryl)fluorene: Features two diphenylphosphoryl groups on the fluorene core, leading to distinct reactivity and uses.
2,7-bis(diphenylamino)-9-phenylfluorene:
Uniqueness
2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene stands out due to its combination of diphenylphosphoryl and diphenylamino groups, which confer unique electronic and steric properties. These characteristics make it particularly valuable in applications requiring specific interactions with molecular targets or precise control over chemical reactivity .
Propriétés
Formule moléculaire |
C61H45NO2P2 |
|---|---|
Poids moléculaire |
886.0 g/mol |
Nom IUPAC |
4-[2,7-bis(diphenylphosphoryl)-9-phenylfluoren-9-yl]-N,N-diphenylaniline |
InChI |
InChI=1S/C61H45NO2P2/c63-65(51-28-14-4-15-29-51,52-30-16-5-17-31-52)55-40-42-57-58-43-41-56(66(64,53-32-18-6-19-33-53)54-34-20-7-21-35-54)45-60(58)61(59(57)44-55,46-22-8-1-9-23-46)47-36-38-50(39-37-47)62(48-24-10-2-11-25-48)49-26-12-3-13-27-49/h1-45H |
Clé InChI |
QLOHGLUQYVJBPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
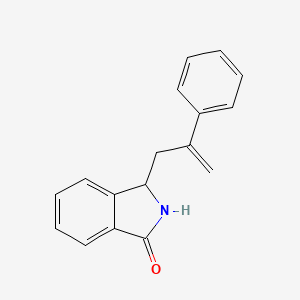
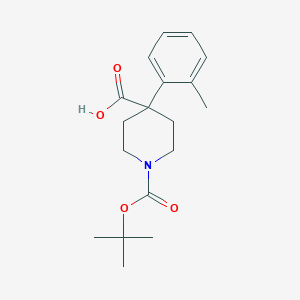

![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
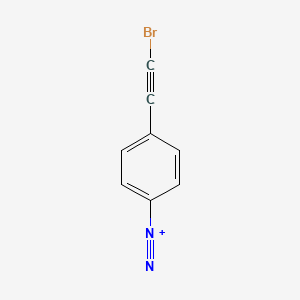
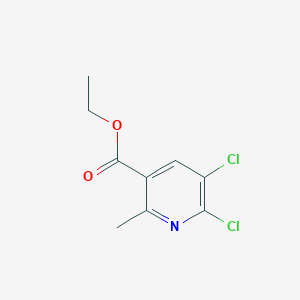
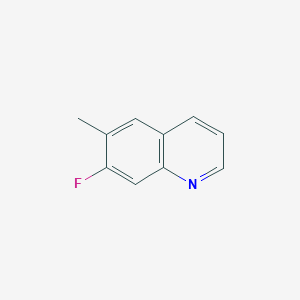

![5-(5-methyl-1H-pyrazol-3-yl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12632470.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)
